Molecular Topology Differentiates from Regioisomeric 4-Phenylbutanamide: A Structural Basis for Target Recognition
The title compound carries the phenyl group at the α‐carbon of the butanamide chain (2‐phenyl substitution), whereas its closest regioisomer, N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide (CAS 430450-54-7), places the phenyl ring at the terminal carbon. This positional difference fundamentally alters the spatial relationship between the lipophilic phenyl ring and the benzodioxole moiety, a parameter known to govern binding at the α‐substituted amide pharmacophore site on neuronal nicotinic acetylcholine receptors [1]. Both compounds share C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol, making them indistinguishable by mass spectrometry alone; only chromatographic retention or NMR differentiation can resolve the isomer, underscoring the procurement risk of mis‐identification .
| Evidence Dimension | Position of phenyl substituent on butanamide chain |
|---|---|
| Target Compound Data | 2‑phenyl substitution (α‑ethyl‑α‑phenylacetamide architecture) |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide (CAS 430450-54-7): 4‑phenyl substitution (linear chain terminus) |
| Quantified Difference | Regioisomeric shift of phenyl attachment from C‑2 to C‑4 on the butanamide backbone; identical molecular formula and mass (C₁₈H₁₉NO₃, 297.35 g/mol) |
| Conditions | Structure comparison by SMILES/IUPAC annotation; no biological assay available for either compound |
Why This Matters
In medicinal chemistry campaigns targeting the α‑substituted amide pharmacophore, the 2‑phenyl regioisomer is required for nAChR binding; procurement of the 4‑phenyl isomer would invalidate structure–activity relationship (SAR) studies.
- [1] Krivoshein, A. V. et al. (2016). Anticonvulsants Based on the α-Substituted Amide Group Pharmacophore Bind to and Inhibit Function of Neuronal Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 7(3), 316–326. View Source
